Home > Products > Screening Compounds P47846 > Grazoprevir hydrate
Grazoprevir hydrate - 1350462-55-3

Grazoprevir hydrate

Catalog Number: EVT-253370
CAS Number: 1350462-55-3
Molecular Formula: C38H52N6O10S
Molecular Weight: 784.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Grazoprevir, also known as MK5172, is a drug approved for the treatment of hepatitis C. Grazoprevir is a second generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets. It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications.
Overview

Grazoprevir hydrate is an antiviral compound primarily used in the treatment of hepatitis C virus infections. It is classified as a direct-acting antiviral medication and specifically functions as an inhibitor of the NS3/4A protease enzyme, which is essential for the viral replication of hepatitis C virus genotypes 1 and 4. Grazoprevir is often administered in combination with another antiviral agent, Elbasvir, under the brand name Zepatier. This combination therapy has shown high sustained virologic response rates, making it a significant advancement in hepatitis C treatment since its approval by the U.S. Food and Drug Administration in January 2016 .

Source and Classification

Grazoprevir hydrate is derived from the chemical compound grazoprevir, which has a molecular formula of C38H52N6O10SC_{38}H_{52}N_{6}O_{10}S and a molecular weight of approximately 784.92 g/mol . As a second-generation NS3/4A protease inhibitor, grazoprevir plays a critical role in the management of chronic hepatitis C infections by inhibiting the viral protease that cleaves the viral polyprotein into functional proteins necessary for viral replication .

Synthesis Analysis

Methods

The synthesis of grazoprevir hydrate involves several steps, typically starting from crude grazoprevir. One notable method includes using solvent systems such as acetone and water to produce a stable hydrate form (hydrate III) through drying processes . The synthesis must ensure that the final product maintains its pharmacological efficacy while achieving desirable physical properties for formulation.

Technical Details

The synthesis process requires careful control of temperature and solvent ratios to optimize yield and purity. The use of crystallization techniques can also enhance the stability of grazoprevir hydrate, ensuring that it remains effective during storage and administration .

Molecular Structure Analysis

Structure

Grazoprevir hydrate features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be represented as follows:

  • Chemical Formula: C38H52N6O10SH2OC_{38}H_{52}N_{6}O_{10}S\cdot H_2O
  • IUPAC Name: (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-[(cyclopropanesulfonyl)carbamoyl]-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide hydrate .

Data

The molecular structure includes:

  • Rotatable Bonds: 7
  • Hydrogen Bond Donors: 3
  • Hydrogen Bond Acceptors: 10
  • Polar Surface Area: 195.22 Ų
    These characteristics influence its solubility and interaction with biological targets .
Chemical Reactions Analysis

Reactions

Grazoprevir undergoes various chemical reactions primarily related to its metabolic pathways within the body. The compound is metabolized mainly by oxidative pathways mediated by cytochrome P450 enzymes (specifically CYP3A), leading to its elimination predominantly through fecal excretion .

Technical Details

The stability of grazoprevir in different pH environments and its solubility profile are critical for its formulation into effective pharmaceutical products. The compound exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone, which aids in its formulation for oral administration .

Mechanism of Action

Process

Grazoprevir acts by binding to the NS3/4A protease enzyme of the hepatitis C virus. This binding inhibits the enzyme's activity, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. As a result, this inhibition leads to a decrease in viral load within infected individuals .

Data

The inhibitory concentration (IC50) values for grazoprevir against various HCV genotypes demonstrate its potency:

  • Genotype 1a: 7 pM
  • Genotype 1b: 4 pM
  • Genotype 4: 62 pM
    These values indicate that grazoprevir is highly effective against these strains of hepatitis C virus .
Physical and Chemical Properties Analysis

Physical Properties

Grazoprevir hydrate is typically presented as a solid powder with specific storage requirements:

  • Storage Conditions: Recommended at -20°C for optimal stability.
  • Solubility: Practically insoluble in water (<0.1 mg/mL), but soluble in organic solvents like ethanol and acetone .

Chemical Properties

Relevant chemical properties include:

  • Molecular Weight: Approximately 784.92 g/mol
  • LogP (Partition Coefficient): Approximately 3.26
    These properties affect its absorption and distribution within biological systems .
Applications

Grazoprevir hydrate is primarily used in clinical settings for treating chronic hepatitis C infections. Its combination with Elbasvir has been pivotal in achieving high rates of sustained virologic response among patients with different HCV genotypes. Ongoing research explores additional therapeutic uses and potential combinations with other antiviral agents to enhance treatment efficacy against resistant strains of hepatitis C virus .

Chemical Characterization and Structural Analysis of Grazoprevir Hydrate

Molecular Structure and Stereochemical Configuration

Grazoprevir hydrate (C₃₈H₅₂N₆O₁₀S·H₂O; molecular weight 784.92 g/mol) is a macrocyclic inhibitor of hepatitis C virus (HCV) NS3/4A protease. Its structure integrates a quinoxaline core linked to a bicyclic pyrrolidine moiety via a P2-P4 macrocyclic constraint, critical for protease binding [1] [8]. The molecule features five chiral centers with absolute configurations: (1R,2S)-vinylcyclopropylamine, (33R,35S,91R,92R,5S)-pyrrolidine, and (R)-cyclopropyl sulfonamide [2] [8]. Stereochemical precision governs its biological activity; the (1R,2S) configuration optimizes hydrogen bonding with catalytic residues (e.g., His57, Ser139) in NS3/4A protease, while the macrocycle restricts conformational flexibility, enhancing target affinity [3] [8].

  • Key Structural Motifs:
  • P2 Quinoxaline: Engages in π-π stacking and hydrophobic interactions with protease residues.
  • P1 Cyclopropyl sulfonyl urea: Forms hydrogen bonds with the oxyanion hole (Gly137, Ser139).
  • P4 Tert-butyl group: Enhances lipophilicity and metabolic stability [1] [8].

Table 1: Molecular Descriptors of Grazoprevir Hydrate

PropertyValue
Empirical FormulaC₃₈H₅₂N₆O₁₀S·H₂O
Molecular Weight784.92 g/mol
Chiral Centers5
Macrocycle TypeP2-P4 Quinoxaline-Pyrrolidine
Stereochemical Designation(1R,2S,33R,35S,91R,92R,5S)

Physicochemical Properties and Hydrate Stability

Grazoprevir hydrate exhibits low aqueous solubility (<0.1 mg/mL) but high solubility in dimethyl sulfoxide (50 mg/mL; 63.70 mM) [1] [6] [9]. Its hydrate form incorporates one water molecule via hydrogen bonding to the sulfonamide and carboxamide carbonyls, stabilizing the crystal lattice. Thermal analyses reveal dehydration onset at 80°C, with complete water loss by 110°C, confirming non-stoichiometric hydration [8]. Hydrate stability is humidity-dependent: under 40% relative humidity (25°C), it maintains crystallinity for >24 months, whereas anhydrous Grazoprevir shows polymorphic conversion under identical conditions [8] [9].

Critical Stability Factors:

  • pH Sensitivity: Degrades in acidic conditions (pH <3) via quinoxaline ring protonation.
  • Light Sensitivity: Photodegrades under UV exposure (λ >300 nm), necessitating amber glass storage [6] [9].

Crystallographic and Spectroscopic Profiling

X-ray diffraction (PXRD) confirms an orthorhombic crystal system (space group P2₁2₁2) with unit cell dimensions a = 10.24 Å, b = 14.87 Å, c = 18.92 Å [3] [8]. The hydrate water molecule occupies a channel within the lattice, forming three hydrogen bonds: two with sulfonyl oxygens (O···H-O distances: 1.89 Å, 2.01 Å) and one with a carboxamide carbonyl (O···H-N distance: 2.11 Å) [3] [8].

Spectroscopic Signatures:

  • NMR (DMSO-d₆): Quinoxaline H-6/C-6 (δ 8.35 ppm/150.2 ppm), cyclopropyl CH₂ (δ 1.52–1.58 ppm/22.1 ppm).
  • FTIR: Hydrate O-H stretch (3390 cm⁻¹), sulfonyl S=O (1345 cm⁻¹, 1160 cm⁻¹), amide C=O (1680 cm⁻¹) [1] [6].
  • Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 766.4 (anhydrous), 784.4 (hydrate) [9].

Table 2: Hydrogen Bonding Network in Hydrate Lattice

DonorAcceptorDistance (Å)Angle (°)
H₂OSulfonyl O (NSO₂)1.89165
H₂OCarboxamide C=O2.01158
Carboxamide N-HSulfonyl O2.11152

Comparative Analysis with Anhydrous Grazoprevir

The hydrate form demonstrates superior physicochemical stability versus anhydrous Grazoprevir. Accelerated stability studies (40°C/75% RH) show hydrate decomposition onset at 16 weeks, whereas anhydrous forms degrade within 4 weeks due to amorphous-to-crystalline transitions [8] [9]. Hydration reduces hygroscopicity by 40%, attributed to water occupying crystal voids. Solubility differences are minimal: hydrate solubility in DMSO (63.70 mM) vs. anhydrous (65.10 mM) [1] [9].

Thermodynamic Analysis:

  • Melting Point: Hydrate (decomp. 215°C) vs. anhydrous (223°C).
  • Enthalpy of Hydration: -8.2 kJ/mol, confirming spontaneous hydration [8].

Table 3: Comparative Properties of Hydrate vs. Anhydrous Forms

PropertyHydrateAnhydrous
Water Content2.3% w/w0%
Hygroscopicity0.5% mass gain (75% RH)1.2% mass gain
DSC Peak215°C (broad)223°C (sharp)
Storage Stability>24 months (25°C)<6 months (25°C)

The hydrate’s stability arises from water-mediated hydrogen bonds reinforcing the crystal lattice, which mitigates molecular mobility and oxidative degradation. This makes the hydrate form pharmaceutically preferred for solid dosage applications [8] [9].

Properties

CAS Number

1350462-55-3

Product Name

Grazoprevir hydrate

IUPAC Name

(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate

Molecular Formula

C38H52N6O10S

Molecular Weight

784.9 g/mol

InChI

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1

InChI Key

RXSARIJMSJWJLZ-ZKHHNAEQSA-N

SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O

Solubility

Soluble in DMSO, not in water

Synonyms

MK-5172; MK 5172; MK5172; Grazoprevir; Grazoprevir hydrate; trade name: Zepatier‎.

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O

Isomeric SMILES

CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.